molecular formula C16H14N2O B13311537 2-(Benzyloxy)quinolin-6-amine

2-(Benzyloxy)quinolin-6-amine

Cat. No.: B13311537
M. Wt: 250.29 g/mol
InChI Key: SIBLMUVNULRLAS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a quinoline core with a benzyloxy group at the 2-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)quinolin-6-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-chloroquinoline with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, 2-(Benzyloxy)quinoline, is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)quinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The benzyloxy and amine groups can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

2-(Benzyloxy)quinolin-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)quinolin-6-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)quinolin-6-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(Ethoxy)quinolin-6-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-(Phenoxy)quinolin-6-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)quinolin-6-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group provides additional steric and electronic effects that can enhance the compound’s interaction with specific molecular targets.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-phenylmethoxyquinolin-6-amine

InChI

InChI=1S/C16H14N2O/c17-14-7-8-15-13(10-14)6-9-16(18-15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2

InChI Key

SIBLMUVNULRLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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